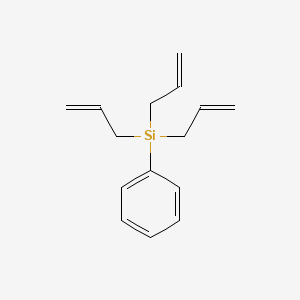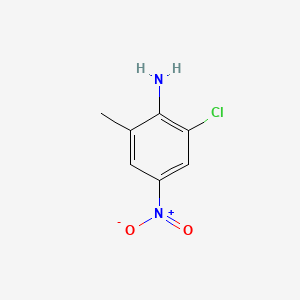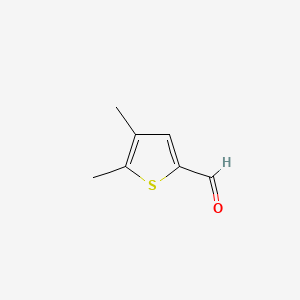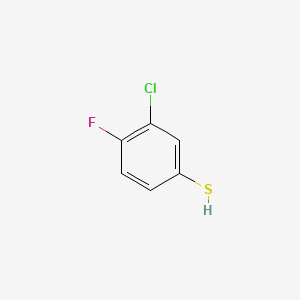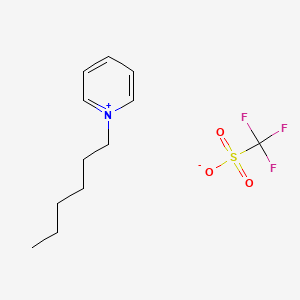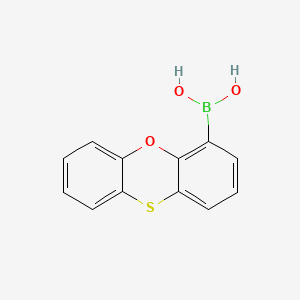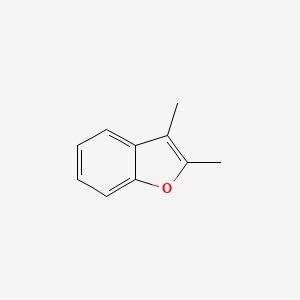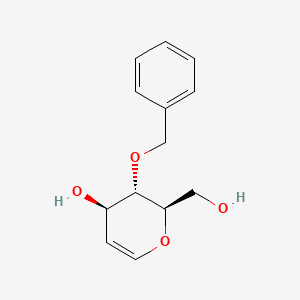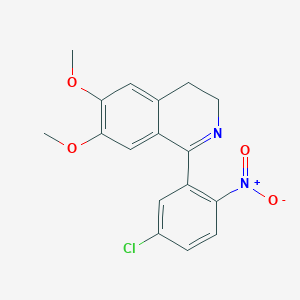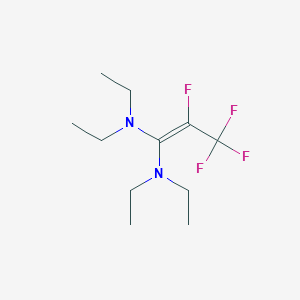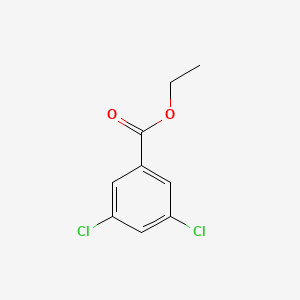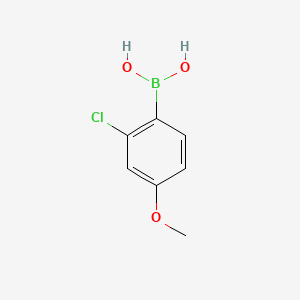
2-Chloro-4-methoxyphenylboronic acid
Übersicht
Beschreibung
2-Chloro-4-methoxyphenylboronic acid (2-CMPA) is an organic compound with a wide range of applications in the field of organic synthesis. It is a boronic acid derivative, which is a type of organic compound that contains a boron atom and two oxygen atoms connected by a single bond. 2-CMPA is used in organic synthesis for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Method : The Suzuki-Miyaura cross-coupling reaction is a type of organic reaction, where a boron compound (the boronic acid) and an organohalide are coupled with the aid of a palladium catalyst .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Pinacol boronic esters, which are similar to 2-Methoxyphenylboronic acid, are used in the catalytic protodeboronation .
- Method : This process involves the removal of a boron group from the boronic ester, utilizing a radical approach .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Preparation of Axially-Chiral Biarylphosphonates
- Field : Organic Chemistry
- Application : 4-Methoxy-2-methylphenylboronic acid, a compound similar to 2-Chloro-4-methoxyphenylboronic acid, is used in the preparation of axially-chiral biarylphosphonates .
- Method : This involves asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
- Results : This method allows for the synthesis of axially-chiral biarylphosphonates .
-
Preparation of Arylpyrimidines
- Field : Medicinal Chemistry
- Application : 4-Methoxy-2-methylphenylboronic acid is also used in the preparation of arylpyrimidines .
- Method : The specific method of preparation is not mentioned, but it likely involves a coupling reaction .
- Results : Arylpyrimidines are important structures in medicinal chemistry, often found in bioactive compounds .
-
Aromatization Reagents
- Field : Organic Synthesis
- Application : 2-Methoxyphenylboronic acid, which is structurally similar to 2-Chloro-4-methoxyphenylboronic acid, can be used as an aromatization reagent .
- Method : This involves the use of arylboronic acids as safe and environmentally friendly new aromatization reagents .
- Results : This method allows for the scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Pinacol boronic esters, which are similar to 2-Chloro-4-methoxyphenylboronic acid, are used in the catalytic protodeboronation .
- Method : This process involves the removal of a boron group from the boronic ester, utilizing a radical approach .
- Results : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Method : The Suzuki-Miyaura cross-coupling reaction is a type of organic reaction, where a boron compound (the boronic acid) and an organohalide are coupled with the aid of a palladium catalyst .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Eigenschaften
IUPAC Name |
(2-chloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGPWGCRVKCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378380 | |
| Record name | 2-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyphenylboronic acid | |
CAS RN |
219735-99-6 | |
| Record name | 2-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

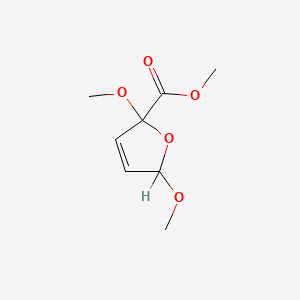
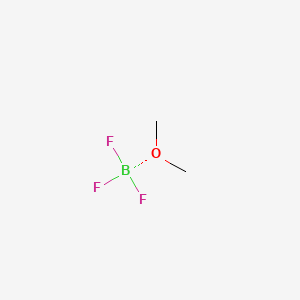
![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)
